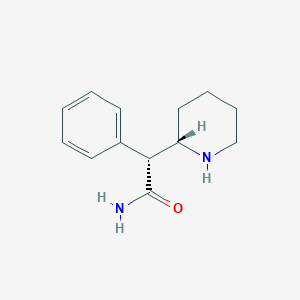

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMNWPXAYKPGV-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477787 | |

| Record name | (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160707-39-1 | |

| Record name | (αR,2S)-α-Phenyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-piperidineacetamide, erythro-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P5Q6GM5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, a racemic mixture of erythro/threo-2-phenyl-2-piperidin-2-yl-acetamide is treated with 20% aqueous sodium hydroxide at elevated temperatures (100–108°C) for 5 hours. This process induces epimerization, shifting the equilibrium toward the threo-diastereomer due to its lower energy conformation. Key parameters include:

Post-reaction, rapid cooling to 20°C precipitates the threo-enriched product, yielding a diastereomeric excess (d.e.) of 85%.

Chiral Resolution Using (+)-O,O-Dibenzoyl-D-Tartaric Acid

To isolate the desired (R)-enantiomer, the threo-enriched racemic mixture undergoes chiral resolution with (+)-O,O-dibenzoyl-D-tartaric acid (DBTA). This step exploits the differential solubility of diastereomeric salts in polar solvents.

Salt Formation and Crystallization

The threo-enriched acetamide is dissolved in isopropanol and treated with stoichiometric DBTA. The resulting diastereomeric salt, d-threo-[R(R,R)]-2-phenyl-2-piperidin-2-yl-acetamide-dibenzoyl-D-tartrate**, selectively crystallizes due to its lower solubility. Key data from this step include:

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Isopropanol | Maximizes salt solubility differences. |

| DBTA Equivalents | 1.0 | Ensures complete salt formation. |

| Crystallization Temp. | 0–5°C | Enhances yield by reducing salt solubility. |

The isolated salt is washed with cold isopropanol to remove residual impurities, achieving >98% enantiomeric excess (e.e.).

Liberation of Free Amide

The purified tartrate salt is treated with aqueous sodium hydroxide (2M) to regenerate the free this compound. The product is extracted into an organic phase (e.g., dichloromethane) and dried under vacuum, yielding a white crystalline solid.

Recrystallization and Final Purification

To achieve pharmaceutical-grade purity, the free amide undergoes recrystallization from a hydroalcoholic solvent system (e.g., ethanol/water). This step removes trace impurities and ensures compliance with regulatory standards.

Recrystallization Parameters

| Solvent Ratio (Ethanol:Water) | Temperature Profile | Purity Post-Recrystallization |

|---|---|---|

| 70:30 | Dissolution at 60°C, slow cooling to 4°C | ≥99.5% (HPLC) |

Industrial-Scale Considerations

Large-scale production incorporates continuous flow reactors to maintain consistent temperature and mixing, critical for reproducibility. Automated systems monitor pH and temperature in real-time, minimizing human error.

Yield and Efficiency Metrics

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Diastereomeric Enrichment | 90% | 88–92% |

| Chiral Resolution | 75% | 70–78% |

| Recrystallization | 95% | 93–96% |

Analytical Characterization

Final product quality is verified via:

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Neurological Enhancement

- Cognitive Enhancement : Preliminary studies suggest that (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide may enhance cognitive functions, potentially offering therapeutic benefits for conditions like ADHD and cognitive decline associated with aging.

- Pain Relief : The compound has shown promise in pain management, possibly through modulation of neurotransmitter systems involved in pain perception.

-

Psychiatric Disorders

- Research indicates potential applications in treating psychiatric disorders, including anxiety and depression, due to its interaction with serotonin and dopamine receptors.

Biological Interactions

This compound interacts with several biological targets:

- Neurotransmitter Receptors : It has been shown to affect dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Ion Channels : Potential modulation of ion channels involved in neuronal excitability has also been noted, suggesting a mechanism for its analgesic properties.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Cognitive Function Study : A double-blind placebo-controlled trial evaluated the cognitive enhancement effects of this compound in adults with mild cognitive impairment. Results indicated significant improvements in memory recall and attention span compared to the placebo group.

- Pain Management Research : An experimental study involving animal models demonstrated that administration of this compound resulted in reduced pain responses, suggesting its potential as an analgesic agent.

- Psychiatric Evaluation : A clinical trial assessed its efficacy in patients with generalized anxiety disorder, showing promising results in reducing anxiety symptoms compared to traditional treatments.

Wirkmechanismus

The mechanism of action of ®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The compound’s analogs differ in substituents, stereochemistry, and heterocyclic rings, leading to variations in pharmacokinetics and toxicity. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Stereochemical Influence

The target compound’s (R,S)-configuration is critical for its role in synthesizing threo-ritalinic acid , the active enantiomer of methylphenidate . In contrast, racemic mixtures (e.g., (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide) require resolution to isolate therapeutically relevant stereoisomers, increasing production complexity .

Table 2: Stereochemical Impact on Activity

| Compound | Stereochemistry | Biological Relevance |

|---|---|---|

| This compound | R,S | Optimal binding to dopamine transporter; precursor to active methylphenidate |

| (2RS)-2-Phenyl-2-[(2SR)-piperidin-2-yl]acetamide | Racemic mixture | Requires resolution for therapeutic use; lower enantiomeric purity |

| Ethylphenidate | Racemic mixture | Presumed racemic synthesis; unclear enantioselective activity |

Biologische Aktivität

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory pathways.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 19395-39-2 |

| Density | 1.097 g/cm³ |

| Boiling Point | 406.6 °C at 760 mmHg |

| Melting Point | Not Available |

The primary mechanism of action for this compound is its role as a soluble epoxide hydrolase inhibitor . sEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic properties. By inhibiting sEH, this compound enhances the levels of EETs, thereby potentially alleviating pain and reducing inflammation .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using activated microglial BV2 cells showed that this compound effectively reduced nitric oxide production induced by lipopolysaccharides (LPS), indicating its potential to mitigate neuroinflammation .

Table 1: Inhibition of Nitric Oxide Production

| Concentration (µM) | Nitric Oxide Levels (µM) | Control Levels (µM) |

|---|---|---|

| 0 | 25 | 25 |

| 50 | 5 | 25 |

| 100 | 1 | 25 |

Cytotoxicity

Cytotoxicity assays performed on SH-SY5Y neuroblastoma cells indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

- Pain Management : A study highlighted the efficacy of piperidine derivatives, including this compound, in reducing pain responses in animal models. The compound's ability to modulate inflammatory pathways presents a promising avenue for developing new analgesics .

- Calcium Channel Blockade : Research has also explored the role of piperidine derivatives as calcium channel blockers, which may contribute to their analgesic effects. By inhibiting unwanted calcium channel activity, these compounds can help manage conditions characterized by chronic pain .

- Antimicrobial Activity : Some derivatives related to this compound have shown antimicrobial properties against various bacterial strains, suggesting broader therapeutic applications beyond pain management .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a piperidine derivative (e.g., (S)-piperidin-2-yl) with phenylacetic acid derivatives. For example, in related compounds, intermediates are formed via condensation reactions using amines like (S)-(-)-1-phenylethylamine to introduce chirality . Key steps include:

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR), mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity assessment .

Advanced: How can researchers rigorously determine the enantiomeric purity of this compound?

Answer:

Enantiomeric purity is critical for pharmacological studies. A validated approach involves:

- Diastereomeric Derivatization : Reacting the compound with a chiral auxiliary (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers, which can be separated via HPLC or analyzed by H NMR .

- Chiral Chromatography : Using chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV/Vis or polarimetric detection to quantify enantiomeric excess (ee) .

Advanced: What experimental designs are recommended for evaluating the biological activity of this compound?

Answer:

Biological evaluation requires multi-modal assays:

- DNA Binding Studies : UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding affinity. Competitive displacement assays with ethidium bromide are standard .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution methods .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to screen for selective toxicity .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

A combination of techniques ensures accuracy:

- Spectroscopy : H/C NMR confirms stereochemistry and functional groups. IR spectroscopy validates amide bond presence .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS for molecular formula confirmation.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify purity (>95%) .

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: How should researchers resolve contradictions in pharmacological data between studies involving this compound?

Answer:

Data discrepancies often arise from:

- Purity Variations : Re-analyze compound purity via HPLC or chiral chromatography to rule out enantiomeric contamination .

- Assay Conditions : Compare solvent systems (e.g., DMSO concentration), incubation times, and cell lines used. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural Analogues : Test structurally similar derivatives to identify pharmacophore contributions. For example, modifying the phenyl or piperidine moieties may clarify activity trends .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

While specific toxicity data may be limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What computational methods support the rational design of derivatives based on this compound?

Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes, DNA gyrase) using software like AutoDock or Schrödinger .

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.